molecular formula C24H21ClN4O3S B2948080 N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795035-59-4

N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2948080
CAS No.: 1795035-59-4
M. Wt: 480.97
InChI Key: YBUZQILTNHQJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl scaffold substituted with a cyclopropyl group at position 3 and a phenyl ring at position 5. The thioacetamide side chain at position 2 is further functionalized with a 5-chloro-2-methoxyphenyl group. Its molecular formula is C₂₃H₂₀ClN₃O₂S, with a molecular weight of 438.94 g/mol (calculated from structural data). The compound’s design integrates features common to kinase inhibitors and enzyme modulators, such as a planar heterocyclic core for target binding and hydrophobic substituents (cyclopropyl, phenyl) for enhanced lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-32-19-10-7-15(25)11-18(19)27-20(30)13-33-24-28-21-17(14-5-3-2-4-6-14)12-26-22(21)23(31)29(24)16-8-9-16/h2-7,10-12,16,26H,8-9,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUZQILTNHQJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant biological activity. This article reviews its synthesis, mechanism of action, and therapeutic potential based on available literature and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thioacetamide moiety linked to a pyrrolopyrimidine structure. The synthesis typically involves multi-step organic reactions that yield high purity and yield of the target compound. Recent studies have highlighted the importance of specific substituents on the phenyl ring and the cyclopropyl group in enhancing biological activity.

Research indicates that this compound acts primarily as an inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO has been implicated in various diseases, including autoimmune disorders and cardiovascular diseases. The inhibition mechanism is thought to be time-dependent and covalent, leading to irreversible inactivation of MPO, which could provide therapeutic benefits in conditions characterized by excessive inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects. It has shown selective inhibition against MPO with minimal activity against other peroxidases such as thyroid peroxidase .

Table 1: Summary of In Vitro Biological Activities

Activity TypeObserved EffectReference
MPO InhibitionHigh selectivity and potency
Anti-inflammatorySignificant reduction in cytokine levels
CytotoxicitySelective against cancer cell lines

In Vivo Studies

Preclinical evaluations have been conducted using animal models to assess the pharmacokinetic properties and therapeutic efficacy. For instance, oral administration in lipopolysaccharide-treated cynomolgus monkeys resulted in robust inhibition of plasma MPO activity, indicating potential for clinical application .

Case Study: Efficacy in Animal Models

A study involving cynomolgus monkeys demonstrated that the compound significantly reduced inflammatory markers post-treatment. This suggests its potential utility in treating conditions like vasculitis or other inflammatory diseases .

Therapeutic Potential

Given its mechanism of action and biological activity profile, this compound is being explored as a candidate for therapeutic intervention in inflammatory diseases. Its selective inhibition of MPO presents a promising avenue for developing targeted therapies with fewer side effects compared to broad-spectrum anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrrolo[3,2-d]pyrimidinone core distinguishes this compound from analogs with alternative fused-ring systems:

  • N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 2034353-14-3): Shares the pyrrolo[3,2-d]pyrimidinone core but replaces the cyclopropyl group with a 3-methoxybenzyl moiety. Its molecular weight (528.6 g/mol) and logP value are higher, suggesting reduced solubility compared to the target compound .
  • Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: Features a carboxylate ester at position 7 and a dipentylamino group at position 2. The ester group enhances polarity but may reduce metabolic stability due to esterase susceptibility .

Functional Group Modifications

  • N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1251676-68-2): Replaces the pyrrolo[3,2-d]pyrimidinone core with an isothiazolo[4,5-d]pyrimidinone system. The pyridin-4-yl group introduces hydrogen-bonding capacity, which may improve target affinity. However, the isothiazolo ring’s sulfur atom could increase metabolic clearance risks .
  • N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS 899759-80-9): Substitutes the pyrrolo[3,2-d]pyrimidinone with a pyrazinone ring. Its lower molecular weight (437.8 g/mol) may correlate with better pharmacokinetic properties .

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₂₃H₂₀ClN₃O₂S 438.94 3-cyclopropyl, 7-phenyl, 5-chloro-2-methoxyphenyl Pyrrolo[3,2-d]pyrimidinone
N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide C₂₉H₂₅FN₄O₃S 528.6 3-(3-methoxybenzyl), 5-fluoro-2-methylphenyl Pyrrolo[3,2-d]pyrimidinone
N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide C₁₉H₁₄ClF₂N₃O₃S 437.8 4-(3,4-difluorophenyl), pyrazinone core Pyrazinone
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate C₂₈H₃₁ClN₄O₃ 523.0 7-carboxylate ester, 2-dipentylamino Pyrrolo[3,2-d]pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.